molecular formula C16H18O2 B146529 Ethane, 1,2-bis(benzyloxy)- CAS No. 622-22-0

Ethane, 1,2-bis(benzyloxy)-

Cat. No. B146529
CAS RN: 622-22-0
M. Wt: 242.31 g/mol
InChI Key: FPFHYKOBYMYVAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of ethane as a backbone to which various functional groups are attached. For instance, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane demonstrates the importance of linker length in bis(alkylating) reagents and the transition from intra- to intermolecular pathways . Similarly, the synthesis of 1,2-bis(2H-benzo[e][1,3]oxazin-3(4H)-yl)ethanes is reported to be environmentally friendly, using water as a solvent and comparing conventional and microwave methods .

Molecular Structure Analysis

The molecular structures of compounds related to Ethane, 1,2-bis(benzyloxy)-, are characterized by X-ray diffraction and various spectroscopic techniques. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride reveals a relatively flat molecule due to the anti conformations of the –CH2– groups . The structural analysis of 1,2-bis(benzotriazol-1-yl)ethane provides insights into the conformations and stability of the compound .

Chemical Reactions Analysis

The chemical reactions involving ethane derivatives are diverse. The thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, involves a 1,3-hydrogen shift and bimolecular condensation reactions, leading to the formation of polybrominated dibenzo-p-dioxins . The reactivity of 1,2-bis(organostannyl)ethanes as bidentate Lewis acids is also explored, with the formation of various complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethane derivatives are determined by their molecular structure and substituents. The spectral characterization of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride provides information on its electronic structure and intermolecular interactions . The luminescence and ion-binding properties of palladium(II) complexes with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand are studied, highlighting the influence of the ligand on the properties of the metal complex .

Scientific Research Applications

Selective Lead(II) Extraction

The compound 1,2-bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, related to "Ethane, 1,2-bis(benzyloxy)-," has been synthesized for selective Pb(II) extraction. These polyether dicarboxylic acids show higher Pb(II)/Cu(II) selectivities compared to their monocarboxylic acids counterparts (Hayashita et al., 1999).

Li+-Selective Transport

1,2-Bis(benzoquinolyloxy)ethane, structurally related to "Ethane, 1,2-bis(benzyloxy)-," has been utilized as a carrier for Li+-selective transport in liquid membranes, with the ethylene chain length being crucial for selectivity (Hirose et al., 1993).

Brominated Flame Retardant Decomposition

The thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), analogous to "Ethane, 1,2-bis(benzyloxy)-," is significant for understanding its use as a brominated flame retardant. The mechanisms of its decomposition reveal insights into the formation of potentially harmful compounds like polybrominated dibenzo-p-dioxins (Altarawneh & Dlugogorski, 2014).

Organometallic Chemistry Applications

The compound 1,2-bis{N-[2-(bromomagnesio)benzyl]-N-methylamino}ethane and its derivatives, which are structurally similar to "Ethane, 1,2-bis(benzyloxy)-," have applications in organometallic chemistry, particularly in intramolecular ring-closure reactions to form novel arylcopper compounds (Koten & Noltes, 1976).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenylmethoxyethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFHYKOBYMYVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26403-68-9
Record name Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26403-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10278657
Record name Ethylene Glycol Dibenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane, 1,2-bis(benzyloxy)-

CAS RN

622-22-0
Record name Ethane,2-bis(benzyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethylene Glycol Dibenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene glycol dibenzyl ether
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN85P43RRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Middha, A Negi, M Kushwaha - Journal of Forensic Chemistry …, 2023 - researchgate.net
Moonshine an illegally produced alcoholic beverage has caused several times" hooch tragedies" in various states of India. Punjab which is already facing Drug addiction hitch, has also …
Number of citations: 0 www.researchgate.net

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